2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-arylbenzoimidazoles with appropriate reagents under specific conditions. For instance, the use of oxamic acids and radical cascade cyclization under metal-free conditions has been reported to yield similar benzimidazoquinazoline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the benzimidazoquinazoline core.
Scientific Research Applications
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar core structure and have been synthesized using various methods.
2-arylbenzoimidazoles: These are precursors in the synthesis of benzimidazoquinazolines and have similar chemical properties.
Uniqueness
What sets 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide apart is its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N4OS/c24-15-10-9-13(23(25,26)27)11-18(15)28-20(32)12-33-22-30-16-6-2-1-5-14(16)21-29-17-7-3-4-8-19(17)31(21)22/h1-11H,12H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYPFYWWMODEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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